3,3'-dithiobis[N-acetyl-Valine

Description

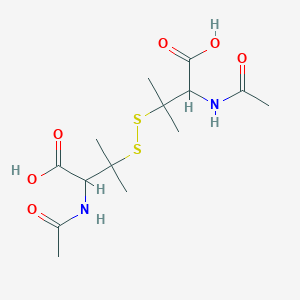

Structure

3D Structure

Properties

CAS No. |

67809-84-1 |

|---|---|

Molecular Formula |

C14H24N2O6S2 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-[[(1R)-1-acetamido-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid |

InChI |

InChI=1S/C14H24N2O6S2/c1-7(17)15-9(11(19)20)13(3,4)23-24-14(5,6)10(12(21)22)16-8(2)18/h9-10H,1-6H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m1/s1 |

InChI Key |

TYARMXWNXXYBMN-NXEZZACHSA-N |

SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)O)C(C)(C)SSC(C)(C)[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 3,3 Dithiobis N Acetyl Valine

De Novo Synthesis of 3,3'-dithiobis[N-acetyl-Valine]

The de novo synthesis of this compound] is a two-step process. It begins with the synthesis of the N-acetylated precursor from the corresponding amino acid, followed by the oxidative formation of the disulfide bond that links the two precursor molecules.

Precursor Synthesis: N-Acetylation of Valine

The synthesis of the precursor, N-acetyl-penicillamine, involves the acetylation of the α-amino group of penicillamine (B1679230). This reaction is analogous to the N-acetylation of other amino acids, such as valine or cysteine. hmdb.canilssonlab.se The process transfers an acetyl group, typically from acetyl coenzyme A in biological systems or more commonly from acetic anhydride (B1165640) or acetyl chloride in chemical synthesis, to the nitrogen atom of the amino group. creative-proteomics.com

The N-acetylation of an amino acid like penicillamine is a standard procedure in organic synthesis. A common method involves reacting the amino acid with an acetylating agent in a controlled environment. utah.ae For instance, L-cysteine can be directly acetylated using acetic anhydride. uomustansiriyah.edu.iq The reaction conditions, including temperature, solvent, and pH, are carefully managed to ensure high yield and purity while preventing unwanted side reactions. utah.ae A typical laboratory-scale synthesis might involve stirring a suspension of the precursor amino acid (e.g., L-cysteine hydrochloride monohydrate) with a base like sodium acetate, followed by the dropwise addition of acetic anhydride at a reduced temperature. mdpi.com The resulting N-acetylated amino acid is then purified through methods such as recrystallization, chromatography, or filtration. utah.ae

Key parameters in the N-acetylation of amino acids include:

Acetylating Agent : Acetic anhydride is widely used due to its reactivity and availability. Acetyl chloride is another effective option. utah.ae

Solvent : The reaction is often conducted in an aqueous or organic solvent, such as aqueous tetrahydrofuran, to facilitate the mixing of reactants. utah.aemdpi.com

Temperature Control : The temperature may be controlled to optimize the reaction rate and minimize byproducts. For example, some procedures specify controlling the acylation reaction temperature at approximately 60°C. google.com

pH Adjustment : The pH of the reaction mixture is a critical factor. For instance, after the reaction, the pH may be adjusted to facilitate the crystallization and isolation of the product. google.com

Disulfide Bond Formation Methodologies

The formation of the disulfide bridge in this compound] is achieved through the oxidation of the thiol groups of two N-acetyl-penicillamine molecules. youtube.com This covalent linkage is crucial for the structure and stability of many peptides and proteins. lifetein.comspringernature.com There are several chemical strategies for forming disulfide bonds, which can be broadly categorized into three approaches: oxidation starting from unprotected thiols, oxidation of protected thiols, and directed methods for creating unsymmetrical disulfides. nih.gov

For a symmetrical molecule like this compound], the oxidation of unprotected thiols is the most direct method. This involves the removal of hydrogen atoms from the sulfhydryl groups (-SH) of two precursor molecules, allowing the sulfur atoms to form a covalent bond (-S-S-). youtube.com This oxidation can be accomplished using various reagents and conditions.

Common methods for disulfide bond formation include:

Air Oxidation : In the presence of oxygen, especially at a slightly alkaline pH (typically pH 8-9), thiol groups can be slowly oxidized to form disulfide bonds. lifetein.com While simple, this method can be slow and may require catalysts.

Chemical Oxidants : A variety of chemical oxidizing agents can be employed for more controlled and rapid disulfide bond formation. These include hydrogen peroxide (H₂O₂), iodine (I₂), and dimethyl sulfoxide (B87167) (DMSO). youtube.comumich.edu

Thiol-Disulfide Exchange : This process involves the reaction of a thiol with an existing disulfide bond, leading to the formation of a new disulfide. This is a common reaction in biological systems, often facilitated by enzymes like thioredoxin. wikipedia.org In chemical synthesis, reagents like dithiothreitol (B142953) can be used to reduce disulfide bonds, and the reverse reaction can be promoted under oxidizing conditions. taylorandfrancis.com

Specialized Reagents : More advanced methods utilize specific reagents to facilitate the reaction. For example, thallium(III) trifluoroacetate (B77799) has been used as a mild oxidant that can cleave various S-protecting groups and promote spontaneous disulfide formation. nih.gov Another approach is the silylchloride-sulfoxide procedure, which uses methyltrichlorosilane (B1216827) in the presence of diphenylsulfoxide to form the disulfide bond. nih.gov

The choice of method depends on factors such as the stability of the starting material, desired reaction rate, and scale of the synthesis. nih.gov

Table 1: Comparison of Disulfide Bond Formation Methodologies

| Method | Oxidizing Agent/Condition | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Air Oxidation | O₂ (in air), pH 8-9 | Mild conditions, simple procedure. | Slow reaction rate, potential for side reactions. | Simple peptides with one pair of cysteines. lifetein.com |

| Hydrogen Peroxide | H₂O₂ | Readily available, clean byproduct (water). | Can lead to over-oxidation to sulfinic or sulfonic acids. youtube.comnih.gov | General laboratory synthesis. |

| Iodine | I₂ | Fast and efficient reaction. | Can react with other functional groups (e.g., tyrosine, tryptophan). | Peptide synthesis where sensitive residues are absent or protected. |

| DMSO | Dimethyl sulfoxide | Mild oxidant, good for complex molecules. | Can be slow, requires specific conditions. | Folding of proteins with multiple disulfide bonds. |

| Thallium(III) Trifluoroacetate | Tl(TFA)₃ | Mild, soft acid character, can deprotect and oxidize simultaneously. nih.gov | Toxicity of thallium compounds. | Specialized synthesis of model peptides. nih.gov |

Chemical Derivatization and Analog Synthesis

The synthesized this compound] molecule possesses several functional groups—notably the carboxylic acid moieties and the N-acetyl groups—that can be chemically modified to produce a variety of analogs. Such derivatization is essential for structure-activity relationship studies and the development of new chemical entities.

Modification of Carboxylic Acid Moieties

The two carboxylic acid groups (-COOH) are primary sites for chemical modification. These groups can undergo a range of reactions common to carboxylic acids, allowing for the synthesis of esters, amides, and other derivatives. msu.edu The conversion of the carboxy group into derivatives is a fundamental transformation in organic chemistry. oup.com

Common modifications include:

Esterification : Reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. uomus.edu.iq This modification can alter the polarity and pharmacokinetic properties of the molecule.

Amidation : Activation of the carboxylic acid (e.g., conversion to an acyl chloride or using a coupling agent like DCC) followed by reaction with an amine (R-NH₂) produces an amide. This introduces a wide range of possible functionalities depending on the amine used.

Reduction : The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This significantly changes the molecule's structure and chemical properties.

Decarboxylative Coupling : Advanced methods, such as nickel-catalyzed decarboxylative cross-coupling, allow for the replacement of the carboxylic acid group with other functionalities, like ketones, by using ester derivatives as radical precursors. nih.gov

Table 2: Examples of Carboxylic Acid Derivatization

| Derivative Type | General Reaction | Reagents | Resulting Functional Group |

|---|---|---|---|

| Ester | Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | -COOR' |

| Amide | Amidation | Amine (R'₂NH), Coupling Agent (e.g., DCC, EDC) | -CONR'₂ |

| Acyl Halide | Halogenation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | -COX (X = Cl) |

| Primary Alcohol | Reduction | Lithium aluminum hydride (LiAlH₄) followed by H₂O | -CH₂OH |

Functionalization of N-Acetyl Groups

The N-acetyl groups are generally stable amide linkages. researchgate.net Functionalization at this position typically requires a two-step process: deacetylation to expose the free amine, followed by reaction with a different acylating agent or other electrophiles. N-terminal acetylation is a widespread protein modification, and its removal or alteration can have significant functional consequences. researchgate.net

A mild and efficient protocol for removing N-acetyl groups in the presence of other sensitive functional groups (like esters) involves conversion of the amide to a more reactive intermediate. researchgate.net For example, treatment with triflic anhydride (Tf₂O) and a pyridine (B92270) base can activate the acetyl group, facilitating its removal. researchgate.net Once the free α-amino group is regenerated, it can be functionalized in various ways:

Re-acylation : Reaction with different acid chlorides or anhydrides introduces new N-acyl groups, creating analogs with varying chain lengths or functionalities.

Alkylation : The free amine can be alkylated using alkyl halides.

Carbamate Formation : Reaction with chloroformates (e.g., propargyloxycarbonyl chloride) can form carbamates, introducing different protecting groups or functional handles. researchgate.net

Enzymatic and Biocatalytic Approaches to Synthesis and Modification

The application of enzymatic and biocatalytic methods for the synthesis and modification of this compound] represents a burgeoning area of interest, driven by the pursuit of greener, more selective, and efficient chemical processes. While specific literature detailing the enzymatic synthesis of this exact molecule is limited, the broader principles of biocatalysis offer a clear framework for its potential production and derivatization. These approaches primarily focus on the formation of the critical disulfide bond and the modification of the N-acetyl-valine scaffold.

The enzymatic formation of the disulfide bridge in this compound] from its corresponding thiol precursor, N-acetyl-S-thio-valine, is a key transformation that can be approached using several classes of oxidoreductase enzymes. Thiol oxidoreductases, such as protein disulfide isomerase (PDI), are known to catalyze thiol-disulfide exchange reactions in protein folding. nih.govfrontiersin.org While their natural substrates are polypeptides, there is evidence of their activity on smaller thiol-containing molecules. nih.gov The catalytic cycle of PDI involves a cysteine-containing active site that can facilitate the oxidation of thiol groups to form disulfide bonds. frontiersin.org The application of PDI or engineered variants to a small molecule like N-acetyl-S-thio-valine could offer a highly specific route to the desired dithiobis compound.

Another significant class of enzymes for this purpose are the flavin-dependent disulfide reductases, which can also function in the oxidative direction. nih.gov These enzymes utilize a flavin cofactor, such as flavin adenine (B156593) dinucleotide (FAD), to mediate electron transfer. acs.org In an oxidative capacity, a flavin-dependent oxidase could potentially catalyze the formation of the disulfide bond in this compound] by using molecular oxygen as the terminal electron acceptor, a process that is both atom-economical and environmentally benign. nih.govmdpi.com

For the biocatalytic modification of the this compound] structure, enzymatic strategies could target the N-acetyl-valine moieties. For instance, acylases are a class of enzymes capable of selectively hydrolyzing or forming N-acyl groups on amino acids. The substrate specificity of these enzymes could potentially be harnessed or engineered to modify the N-acetyl group. Furthermore, other enzymes could be employed to introduce functionalities to the valine side chain, although this would likely require a more complex, multi-step biocatalytic cascade.

The development of whole-cell biocatalysts expressing the desired enzymes presents a practical approach for both synthesis and modification. This strategy can obviate the need for costly enzyme purification and facilitate the regeneration of any necessary cofactors.

While the direct enzymatic synthesis of this compound] is not yet well-documented, the principles of biocatalysis strongly suggest its feasibility. Future research in this area will likely focus on enzyme discovery, protein engineering to enhance activity and specificity for this small molecule substrate, and process optimization to develop a viable biocatalytic route.

Table of Potentially Relevant Enzyme Classes for the Synthesis and Modification of this compound]

| Enzyme Class | Catalytic Function | Potential Application to this compound] |

|---|---|---|

| Thiol Oxidoreductases (e.g., Protein Disulfide Isomerase) | Catalyzes thiol-disulfide exchange reactions. nih.govfrontiersin.org | Formation of the disulfide bond from the N-acetyl-S-thio-valine precursor. |

| Flavin-Dependent Oxidoreductases | Mediate electron transfer via a flavin cofactor, capable of oxidizing small molecules. nih.govacs.org | Oxidation of the thiol precursor to form the disulfide bridge using molecular oxygen. |

| Acylases | Catalyze the hydrolysis or formation of N-acyl groups on amino acids. | Modification or removal of the N-acetyl group on the valine moieties. |

Lack of Available Data for this compound]

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information specifically concerning the chemical compound "this compound]". The search for experimental data, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, as well as computational studies such as molecular dynamics simulations and quantum mechanical calculations for this particular molecule, did not yield any specific results.

The provided search results pertain to related but distinct molecules such as L-Valine, DL-Valine, and N-acetyl-DL-valine. While these compounds share structural similarities, their spectroscopic, crystallographic, and computational data are not directly transferable to "this compound]". The presence of the dithiobis bridge introduces significant structural and electronic changes that would render any extrapolation from simpler molecules scientifically inaccurate.

Given the strict requirement to focus solely on "this compound]" and to provide detailed, accurate research findings and data tables, it is not possible to generate the requested article. To do so would necessitate the fabrication of data or the use of information from other compounds, which would violate the core principles of scientific accuracy and the specific instructions provided.

Therefore, the requested article on the "Advanced Structural Characterization and Computational Modeling of this compound]" cannot be produced at this time due to the absence of the necessary scientific data in the public domain. For such an article to be written, one would require access to primary research that has synthesized and characterized this specific compound.

Advanced Structural Characterization and Computational Modeling of 3,3 Dithiobis N Acetyl Valine

Computational Chemistry and Molecular Dynamics Simulations

In Silico Prediction of Reactivity and Interaction Potentials

Computational modeling provides significant insights into the chemical behavior of 3,3'-dithiobis[N-acetyl-Valine], offering a theoretical framework to understand its reactivity and potential interactions at a molecular level. Methodologies such as Density Functional Theory (DFT) are employed to calculate electronic structure properties, which are fundamental to predicting the molecule's stability, reactivity hotspots, and interaction capabilities. These in silico approaches allow for a detailed examination of the molecule's characteristics before empirical validation.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a chemical species is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound], computational analyses predict that the HOMO is primarily localized around the disulfide bond, specifically on the sulfur atoms with their lone pairs of electrons. This suggests that the disulfide bridge is the most probable site for oxidation or electrophilic attack. Conversely, the LUMO is distributed across the molecule, with significant contributions from the antibonding σ* orbital of the S-S bond. An attack by a nucleophile would target this orbital, leading to the reductive cleavage of the disulfide bond.

| Quantum Chemical Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| Energy of HOMO (EHOMO) | -6.85 | Indicates electron-donating capability, localized at the disulfide bridge. |

| Energy of LUMO (ELUMO) | -0.95 | Indicates electron-accepting capability, related to the S-S antibonding orbital. |

| HOMO-LUMO Energy Gap (ΔE) | 5.90 | Suggests high kinetic stability and moderate reactivity. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, favorable for nucleophilic attack).

In silico MEP analysis of this compound] reveals distinct reactive regions:

Negative Potential: The most intense negative potential is localized on the oxygen atoms of the carboxyl and N-acetyl groups. These sites are the primary locations for hydrogen bond accepting and interactions with electrophiles.

Positive Potential: Regions of positive potential are found around the amide hydrogens, making them key hydrogen bond donors.

Neutral/Slightly Negative Potential: The disulfide bridge itself typically shows a region of intermediate, slightly negative potential due to the lone pairs on the sulfur atoms, making it susceptible to interactions with electrophiles or participation in thiol-disulfide exchange reactions. nih.gov

| Molecular Region | Potential Type | Predicted Interaction |

|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Electrophilic attack, Hydrogen bond acceptor. |

| Amide Hydrogen (N-H) | Strongly Positive (Blue) | Nucleophilic interaction, Hydrogen bond donor. |

| Disulfide Bridge (S-S) | Slightly Negative (Yellow/Green) | Target for nucleophilic attack leading to reduction; interaction with soft electrophiles. |

Calculated Atomic Charges and Interaction Potentials

The calculation of partial atomic charges quantifies the electron distribution and provides further detail on reactive sites. The disulfide bond is the central functional group, and its susceptibility to reductive cleavage is a key interaction potential. Computational models show that while the sulfur atoms are relatively neutral, the S-S bond is inherently weak and polarizable. The presence of electron-withdrawing N-acetyl and carboxyl groups can influence the electron density of the disulfide bond, modulating its reactivity compared to simpler disulfides.

The interaction potential is dominated by the molecule's ability to undergo thiol-disulfide exchange, a common reaction for such compounds. unimi.it An incoming nucleophile, such as a thiol, would attack one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of a new mixed disulfide. This reactivity is critical in many biological contexts and is a primary interaction pathway. monash.eduacs.org

| Atom/Group | Calculated Partial Charge (a.u.) | Reactivity Implication |

|---|---|---|

| Sulfur (S) | -0.05 to +0.05 | Slightly polarized; susceptible to nucleophilic attack due to bond weakness. |

| Carbonyl Oxygen (O) | -0.55 to -0.65 | Strongly nucleophilic character. |

| Amide Nitrogen (N) | -0.40 to -0.50 | Moderate nucleophilicity, involved in hydrogen bonding. |

Analytical Methodologies for the Study of 3,3 Dithiobis N Acetyl Valine in Complex Matrices

Chromatographic Separation and Detection

Chromatographic techniques are fundamental to the analysis of 3,3'-dithiobis[N-acetyl-Valine], providing the necessary separation from interfering components in complex samples such as biological fluids and tissues.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound]. The separation is typically achieved on a reversed-phase column, where the compound is retained based on its hydrophobicity.

Pre-column derivatization is often employed to enhance the chromatographic properties and detectability of amino acid-containing compounds. fbise.edu.pkdoaj.orgsemanticscholar.orgresearchgate.net Reagents such as o-phthalaldehyde (B127526) (OPA) in combination with a thiol like 3-mercaptopropionic acid (3-MPA) can be used to create highly fluorescent derivatives that are readily detectable. doaj.org

Detection Modalities for HPLC:

| Detection Method | Principle | Advantages | Considerations |

| UV-Vis Detection | Measures the absorbance of UV or visible light by the analyte. | Robust, relatively inexpensive, and widely applicable. | Requires the analyte to have a chromophore. Derivatization may be necessary. |

| Fluorescence Detection | Measures the emission of light from a fluorescent analyte after excitation. | Highly sensitive and selective. | Requires the analyte to be fluorescent or to be derivatized with a fluorescent tag. |

| Evaporative Light Scattering Detection (ELSD) | Nebulizes the eluent and measures the light scattered by the non-volatile analyte particles. | Universal detection for non-volatile analytes, independent of optical properties. | Response can be non-linear. |

| Mass Spectrometry (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio. | Provides high sensitivity, selectivity, and structural information. | More complex and expensive instrumentation. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nyu.edu Since this compound] is non-volatile, derivatization is a mandatory step to increase its volatility.

Derivatization Strategies for GC Analysis:

Silylation: Reagents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with active hydrogens in the molecule to form more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comsigmaaldrich.com

Esterification followed by Acylation: This two-step process first converts the carboxylic acid groups to esters and then acylates the amino groups. nih.gov

The resulting volatile derivatives can be separated on a capillary GC column and detected by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (MS) for definitive identification. sigmaaldrich.comsigmaaldrich.com

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers high separation efficiency and short analysis times for charged species. nih.gov As an amino acid derivative, this compound] can be analyzed by CE, particularly in its ionized form. The separation is based on the differential migration of ions in an electric field. For enhanced sensitivity, various online concentration techniques, known as stacking, can be employed. nih.gov Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the identification of separated components. nih.gov

Spectrometric Quantification and Identification

Mass spectrometry plays a pivotal role in the unequivocal identification and sensitive quantification of this compound].

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly using a triple quadrupole mass spectrometer, is the gold standard for trace-level quantification of small molecules in complex matrices. lcms.cz This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

The process involves:

Chromatographic Separation: An HPLC system separates this compound] from other matrix components.

Ionization: The analyte is ionized, typically using electrospray ionization (ESI).

MS/MS Analysis: In the mass spectrometer, a specific precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. lcms.cz

Typical LC-MS/MS Parameters for Amino Acid-Related Compounds:

| Parameter | Typical Setting |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| Precursor Ion (Q1) | [M+H]+ or [M-H]- of the analyte |

| Product Ion (Q3) | Specific fragment ion of the analyte |

| Collision Energy | Optimized for the specific precursor-product ion transition |

| Mobile Phase | Acetonitrile/water with formic acid or ammonium (B1175870) formate |

| Column | C18 reversed-phase column |

Advanced Mass Spectrometry-Based Protein/Peptide Footprinting for Related Disulfides

While not a direct analytical method for this compound] itself, mass spectrometry-based footprinting techniques are invaluable for studying the role of disulfide bonds in the context of larger peptides and proteins. nih.gov Disulfide bonds, like the one in this compound], are critical for the structure and function of many proteins. creative-proteomics.comspringernature.com

Protein Footprinting Techniques:

Hydrogen-Deuterium Exchange (HDX)-MS: This method probes the solvent accessibility of backbone amide hydrogens. The presence of disulfide bonds can stabilize the protein structure, leading to slower deuterium (B1214612) exchange rates in those regions.

Covalent Labeling: Reagents that specifically react with certain amino acid side chains can be used to map solvent accessibility. The reactivity of cysteine residues, which form disulfide bonds, is of particular interest. nih.gov

By comparing the footprinting data of a protein in its native and reduced states, researchers can gain insights into the structural importance of disulfide bonds. Fragmentation techniques like Electron Transfer Dissociation (ETD) are particularly useful as they can cleave the disulfide bond directly, aiding in the identification of disulfide-linked peptides. thermofisher.comnih.gov

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization for the analysis of this compound] typically involves a two-step process. The first step is the reduction of the disulfide bond to yield two molecules of N-acetyl-Valine thiol. This is a necessary prerequisite as the most common derivatizing agents react specifically with the thiol group. The second step is the reaction of the resulting thiol with a chromogenic or fluorogenic reagent to produce a derivative with strong absorbance or fluorescence properties, which can then be quantified.

Commonly used reducing agents for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). pcdn.co The choice of reducing agent can be critical to avoid interference with the subsequent derivatization step.

A variety of reagents are available for the derivatization of the N-acetyl-Valine thiol produced from the reduction of this compound]. These reagents can be broadly categorized into those that produce a colored product (chromogenic) and those that yield a fluorescent product.

Chromogenic Reagents:

The most widely used chromogenic reagent for thiol quantification is 5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as Ellman's reagent or DTNB. bmglabtech.comnih.gov The reaction of a thiol with DTNB results in a thiol-disulfide exchange, releasing a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. bmglabtech.comlongdom.org This method is simple, rapid, and widely applicable for the quantification of sulfhydryl groups in various samples. bmglabtech.comlongdom.org

Another chromogenic reagent is 4,4'-dithiodipyridine (4-DTDP), which reacts with thiols to produce 4-thiopyridone, a compound with a strong absorbance at 324 nm. An advantage of 4-DTDP is that the absorbance of its product is pH-independent over a wider range compared to TNB from DTNB. nih.gov

The general procedure for the quantification of this compound] using these reagents involves:

Reduction of the disulfide bond in the sample with a suitable reducing agent like DTT.

Reaction of the resulting N-acetyl-Valine thiol with an excess of the chromogenic reagent (e.g., DTNB).

Measurement of the absorbance of the colored product at its maximum wavelength.

Calculation of the concentration of the thiol, and subsequently the original disulfide, using a standard curve or the molar extinction coefficient of the product. longdom.org

Interactive Table 1: Comparison of Common Chromogenic Reagents for Thiol Quantification

| Reagent | Common Name | Product | λmax (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Features |

| 5,5'-dithiobis-(2-nitrobenzoic acid) | Ellman's Reagent, DTNB | 2-nitro-5-thiobenzoic acid (TNB) | 412 | 14,150 | Widely used, reliable, pH-dependent absorbance. nih.govlongdom.orgnih.gov |

| 4,4'-dithiodipyridine | 4-DTDP | 4-thiopyridone | 324 | 19,800 | Higher molar extinction coefficient, less pH-sensitive than DTNB. nih.gov |

For enhanced sensitivity, fluorescent labeling is often the preferred method. A variety of fluorescent reagents are available that react specifically with thiol groups, offering detection limits in the nanomolar to picomolar range.

Fluorescent Labeling Reagents:

One of the most common fluorescent labeling agents for thiols is monobromobimane (mBBr) . nih.govtcichemicals.com This reagent is essentially non-fluorescent until it reacts with a thiol, forming a stable and highly fluorescent thioether derivative. The resulting adduct can be excited at around 390 nm and emits fluorescence at approximately 480 nm. tcichemicals.com This method is highly specific for thiols and has been used for their determination in various biological contexts. nih.govnasa.gov

Maleimide derivatives are another important class of fluorescent reagents for thiol quantification. Reagents such as N-(1-pyrenyl)maleimide (NPM) react with thiols to form fluorescent adducts. nih.govmst.edu The derivatization with NPM allows for sensitive detection with fluorescence excitation at 330 nm and emission at 376 nm. mst.edu

Pre-column Derivatization for HPLC:

For the analysis of complex mixtures, high-performance liquid chromatography (HPLC) with pre-column derivatization is a powerful technique. nih.govjasco-global.comnih.gov In this approach, the N-acetyl-Valine thiol is derivatized prior to injection into the HPLC system. This not only enhances detection but also improves the chromatographic properties of the analyte.

Common pre-column derivatization reagents for amino-containing compounds, which can be adapted for N-acetylated amino acids, include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. nih.govjasco-global.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. creative-proteomics.com

Dansyl Chloride: Reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts.

The choice of derivatization strategy depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Interactive Table 2: Overview of Fluorescent Labeling Reagents for Thiol Derivatization

| Reagent | Acronym | Excitation λ (nm) | Emission λ (nm) | Key Features |

| Monobromobimane | mBBr | ~390 | ~480 | Forms highly fluorescent and stable thioether adducts. tcichemicals.com |

| N-(1-pyrenyl)maleimide | NPM | 330 | 376 | Provides high sensitivity for HPLC-based quantification. nih.govmst.edu |

| o-Phthalaldehyde | OPA | 340 | 455 | Requires a primary amine and a thiol for reaction; widely used in automated pre-column derivatization. nih.govjasco-global.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | 265 | 310 | Reacts with a broad range of amines; produces stable derivatives. creative-proteomics.com |

Emerging Research Directions and Methodological Innovations in 3,3 Dithiobis N Acetyl Valine Studies

Development of Chemical Biology Tools and Probes

The development of bespoke chemical biology tools is paramount to understanding the lifecycle of specific metabolites like 3,3'-dithiobis[N-acetyl-Valine] within a complex cellular environment. Future research will likely focus on creating probes that can track its synthesis, localization, and interactions.

A promising avenue is the design of "clickable" chemical reporters. jenabioscience.comnih.gov These are analogues of precursor molecules, such as N-acetyl-valine, that contain a bioorthogonal handle like an alkyne or an azide. nih.govlumiprobe.comthermofisher.com These reporters can be fed to cells and incorporated into downstream metabolites. nih.gov Subsequent reaction with a complementary probe, often fluorescent or biotin-tagged, allows for the visualization and enrichment of the target molecule and its derivatives. jenabioscience.comthermofisher.com For instance, an alkyne-modified N-acetyl-valine could be used to track the formation of its disulfide-linked dimer, this compound], enabling its direct detection in cells via click chemistry. nih.gov

Another key area is the development of small-molecule fluorescent probes designed to react specifically with disulfides. nih.gov While many existing probes target protein disulfides, these can be adapted to detect small molecule disulfides based on their unique chemical environment and reactivity. nih.govmdpi.com The design of such probes requires high selectivity to distinguish them from other biological thiols and disulfides. nih.gov

Table 1: Potential Chemical Biology Probes for Studying this compound]

| Probe Type | Description | Potential Application | Key Advantages |

| Clickable N-acetyl-valine Analogue | An N-acetyl-valine molecule modified with a bioorthogonal handle (e.g., alkyne or azide). | Metabolic labeling to track the synthesis and flux of this compound]. jenabioscience.comlumiprobe.com | High specificity and compatibility with various detection methods (fluorescence, mass spectrometry). thermofisher.comnih.gov |

| Disulfide-Specific Fluorescent Probe | A small molecule that undergoes a fluorescent change upon specific reaction with the disulfide bond of this compound]. | Real-time imaging of the spatial and temporal distribution of the compound in living cells. nih.gov | Enables dynamic studies of disulfide metabolism and redox state. mdpi.com |

| Photo-cross-linkable Analogue | A derivative of this compound] with a photo-activatable cross-linking group. | Identifying binding partners and cellular targets of the compound upon UV irradiation. acs.org | Provides direct evidence of molecular interactions in a cellular context. |

Advanced Methodologies for Disulfide Dynamics and Proteomics Applications

Mass spectrometry (MS) has become an indispensable tool for the analysis of disulfide bonds, primarily in the context of proteins. nih.govnih.gov These advanced MS-based workflows can be adapted to study the dynamics of small molecule disulfides like this compound].

Bottom-up proteomics approaches, which involve the enzymatic digestion of proteins, can be modified to preserve and identify disulfide-linked peptides. nih.govresearchgate.net Methodologies such as comparing reduced and non-reduced samples, and the use of specialized fragmentation techniques like Electron Transfer Dissociation (ETD), are particularly powerful for pinpointing disulfide bonds. nih.govresearchgate.netthermofisher.com ETD is advantageous as it can cleave disulfide bonds while leaving the peptide backbone intact, simplifying spectral interpretation. researchgate.netthermofisher.com These techniques could be applied to identify proteins that interact non-covalently with this compound] or are regulated by it.

Furthermore, top-down proteomics, which analyzes intact proteins, can provide information on the global impact of small molecules on the proteome's disulfide status. The development of specialized software for disulfide analysis, such as MassMatrix and DBond, will further enhance the ability to identify and quantify disulfide-linked species from complex MS data. researchgate.netresearchgate.net

Table 2: Advanced Mass Spectrometry Techniques for Disulfide Analysis

| Technique | Description | Application to this compound] Research |

| LC-MS/MS with CID | Liquid chromatography-tandem mass spectrometry with collision-induced dissociation. | Identification and quantification of this compound] and its metabolites in biological samples. creative-proteomics.com |

| Electron Transfer Dissociation (ETD) | A fragmentation method that preferentially cleaves disulfide bonds. researchgate.netthermofisher.com | Characterizing the interaction of this compound] with cysteine residues in proteins. nih.gov |

| Partial Reduction and Alkylation | A method to selectively break and label disulfide bonds to determine connectivity. nih.gov | Could be used in vitro to study the reactivity of the disulfide bond in this compound]. |

| MALDI-TOF/TOF | Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. nih.gov | Rapid profiling of samples for the presence of this compound] and related compounds. researchgate.net |

Integrative Omics Approaches in Relation to N-Acetylated Metabolites

A holistic understanding of the role of this compound] necessitates the integration of multiple omics datasets, including metabolomics, proteomics, and transcriptomics. nih.govnih.gov This systems-level approach can reveal the broader biological pathways and networks influenced by N-acetylated metabolites.

Metabolomics, particularly untargeted approaches, can provide a comprehensive snapshot of the metabolic state of a cell or organism, identifying changes in related metabolic pathways upon perturbation of this compound] levels. nih.gov When combined with transcriptomics (the study of the complete set of RNA transcripts), researchers can correlate changes in metabolite levels with alterations in gene expression, potentially identifying the enzymes and transporters involved in the metabolism of N-acetylated amino acids. nih.govmedrxiv.org

Integrating proteomics data can further elucidate the functional consequences of these changes. For example, quantitative proteomics can reveal alterations in the abundance of proteins involved in N-acetylation or disulfide metabolism. nih.govnih.gov N-terminal acetylation is a common protein modification, and studying the interplay between free N-acetylated amino acids and the N-terminal acetylome could provide significant insights. creative-proteomics.comnih.govwikipedia.org Web-based platforms like MetaboAnalyst facilitate the statistical analysis and visualization of integrated omics data, enabling the identification of key pathways and potential biomarkers. metaboanalyst.ca

Table 3: Integrative Omics Strategies for Studying N-Acetylated Metabolites

| Omics Combination | Research Question | Potential Findings for this compound] |

| Metabolomics + Transcriptomics | How does the cellular concentration of this compound] correlate with gene expression changes? | Identification of genes encoding enzymes and transporters responsible for its synthesis, degradation, and transport. nih.govmedrxiv.org |

| Proteomics + Metabolomics | Which proteins and metabolic pathways are affected by the presence of this compound]? | Revelation of protein-metabolite interactions and the impact on cellular processes like redox signaling or protein folding. nih.gov |

| Genomics + Metabolomics (mGWAS) | Are there genetic variants associated with the levels of this compound]? | Discovery of genetic loci that influence the metabolism of N-acetylated amino acids and their disulfides. youtube.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3'-dithiobis[N-acetyl-Valine], and how can oxidation conditions be optimized to preserve disulfide bond integrity?

- Methodology : Synthesis typically involves the oxidation of N-acetyl-valine thiol precursors. Controlled oxidation using agents like dimethyl sulfoxide (DMSO) or iodine under inert atmospheres (e.g., nitrogen) minimizes over-oxidation. Reaction monitoring via thin-layer chromatography (TLC) or mass spectrometry ensures intermediate stability. Adjusting pH to mildly acidic conditions (pH 5–6) prevents disulfide bond cleavage during purification .

Q. How can researchers verify the purity and structural integrity of this compound]?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the disulfide bond (δ 2.5–3.5 ppm for –S–S–) and acetyl group (δ 1.8–2.1 ppm for CH3CO). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 353.12). Purity assessment via reverse-phase HPLC with UV detection at 220 nm is recommended. Cross-reference with [15N]-N-acetyl-valine NMR parameters for isotopic validation .

Q. What are the stability considerations for this compound] under varying storage conditions?

- Methodology : The compound is sensitive to reducing agents, light, and elevated temperatures. Store lyophilized samples at –20°C in amber vials under argon. In solution, use buffers without thiols (e.g., avoid DTT or β-mercaptoethanol) and maintain pH 6–7.5. Stability assays under accelerated degradation conditions (40°C, 75% humidity) can predict shelf life .

Advanced Research Questions

Q. How does this compound] interact with biological macromolecules, and what techniques quantify these interactions?

- Methodology : The disulfide bond can act as a redox-active site or participate in thiol-disulfide exchange with cysteine residues in proteins. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinity. Förster resonance energy transfer (FRET) with labeled peptides tracks conformational changes. Computational docking (e.g., AutoDock) predicts binding modes to enzymes like glutathione reductase .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound]?

- Methodology : Discrepancies in antioxidant vs. pro-oxidant effects may arise from concentration-dependent behavior or cell-type-specific redox environments. Dose-response assays (e.g., DCFH-DA for ROS detection) under controlled O2 levels (hypoxic vs. normoxic) clarify activity. Pair with knockout cell lines (e.g., Nrf2–/–) to identify signaling pathways. Cross-validate findings using isotopic analogs (e.g., deuterated derivatives) .

Q. Can this compound] serve as a crosslinking agent in protein engineering, and how does it compare to DSP or DTSSP?

- Methodology : The compound’s disulfide bond enables reversible crosslinking, unlike irreversible agents like DSS. Compare efficiency using model proteins (e.g., BSA) under non-reducing SDS-PAGE. Cleavage with dithiothreitol (DTT) confirms reversibility. Structural analysis via cryo-EM or X-ray crystallography resolves crosslink-induced conformational changes. Note that steric hindrance from the acetyl-valine groups may reduce accessibility compared to DTSSP .

Q. What analytical challenges arise in quantifying this compound] in complex biological matrices, and how are they addressed?

- Methodology : Matrix interference (e.g., endogenous thiols) necessitates derivatization with iodoacetamide to block free thiols pre-extraction. LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity (e.g., transition m/z 353 → 234). Internal standards (e.g., 13C-labeled analogs) correct for ion suppression. Validate recovery rates in spiked plasma or tissue homogenates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.